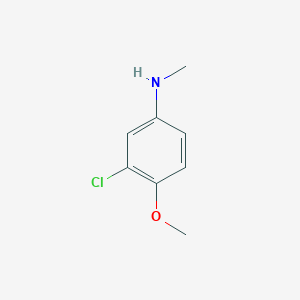

3-chloro-4-methoxy-N-methylaniline

Description

Significance of Substituted Anilines in Organic Synthesis and Materials Science Research

Substituted anilines are vital precursors in the synthesis of numerous organic compounds. wisdomlib.org They serve as foundational building blocks for a wide range of products, including pharmaceuticals, agrochemicals, and dyes. acs.orgrsc.org In medicinal chemistry, the aniline (B41778) scaffold is a key component in a myriad of drugs across various pharmacological classes. rsc.org The ability to introduce different functional groups onto the aniline ring enables the development of new therapeutic agents.

In materials science, substituted anilines are integral to the creation of advanced materials. They are used in the synthesis of polymers, conductive materials, and liquid crystals. rsc.org For example, oligoanilines, which are short chains of aniline units, exhibit interesting electronic properties that can be modified by the addition of substituents. acs.org These materials have potential applications in organic electronic devices. acs.org

Structural Characteristics and Chemical Context of 3-chloro-4-methoxy-N-methylaniline

The chemical behavior of this compound is dictated by the electronic and steric effects of its three substituents on the aniline core: a chloro group, a methoxy (B1213986) group, and an N-methyl group.

The Aniline Core : The amino group (-NHCH₃) is a strong activating group, meaning it donates electron density to the benzene (B151609) ring. This makes the ring more susceptible to electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.com

Chloro Group (at C3) : The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), which decreases the electron density of the ring and the basicity of the amino group. chemistrysteps.comtiwariacademy.com However, it is also an ortho-para director in electrophilic substitution reactions.

Methoxy Group (at C4) : The methoxy group (-OCH₃) is an electron-donating group through resonance, which increases the electron density of the ring and the basicity of the amine. tiwariacademy.com It is a strong activating group and directs electrophilic attack to the ortho and para positions. acs.org

N-methyl Group : The methyl group attached to the nitrogen atom is electron-donating, which further enhances the electron density on the nitrogen, potentially increasing its basicity compared to a primary amine.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 90234-41-6 |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

This data is compiled from publicly available chemical databases. biosynth.com

Research Trajectories and Academic Relevance of Halo- and Methoxy-Substituted N-Methylanilines

Research into halo- and methoxy-substituted N-methylanilines is often driven by their utility as intermediates in the synthesis of more complex target molecules. The synthesis of such compounds can be challenging, particularly for meta-substituted anilines, due to the ortho- and para-directing nature of the amino group. acs.orgrsc.org

Recent research has focused on developing novel synthetic methods to achieve specific substitution patterns on the aniline ring. For instance, new catalytic systems are being explored to facilitate the selective synthesis of meta-substituted anilines. acs.org The development of efficient synthetic routes, such as those involving catalytic hydrogenation, is a key area of industrial research for producing compounds like 3-chloro-4-methylaniline (B146341). google.com

Furthermore, studies have investigated the quantitative structure-activity relationships (QSAR) of substituted anilines to understand how different substituents influence their biological and toxicological properties. nih.gov These studies have shown that the type and position of substituents are fundamental in determining the compound's effects, with electron-withdrawing groups often leading to higher toxicity. nih.gov The hydrogen bonding capacity of the amino group is also a critical factor in the mechanism of action for some anilines. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTOKXIVRFJQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90536707 | |

| Record name | 3-Chloro-4-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90234-41-6 | |

| Record name | 3-Chloro-4-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization Methodologies and Electronic Structure Analysis of Substituted Aromatic Amines

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. An analysis of the vibrational spectra of 3-chloro-4-methoxy-N-methylaniline would reveal characteristic stretching, bending, and torsional modes of its constituent bonds.

Assignment of Characteristic Vibrational Modes

A detailed assignment of vibrational modes would involve identifying the frequencies corresponding to the N-H and C-H stretching of the methyl and aromatic groups, C-N, C-O, and C-Cl stretching vibrations, as well as the various bending and deformation modes of the aniline (B41778) ring and its substituents.

Correlation with Computational Data

To support the experimental findings, computational methods such as Density Functional Theory (DFT) are typically employed. These calculations would provide theoretical vibrational frequencies that, when scaled, can be correlated with the experimental FT-IR and FT-Raman data, aiding in the precise assignment of complex vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Chemical Shift Analysis

A ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The analysis would involve assigning the chemical shifts (δ) for the aromatic protons, the N-methyl protons, and the methoxy (B1213986) protons, as well as analyzing their splitting patterns (multiplicity) and coupling constants (J).

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule. Each carbon atom in the aromatic ring, the N-methyl group, and the methoxy group would exhibit a distinct chemical shift, providing critical data for confirming the carbon skeleton of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption spectrum of this compound would show characteristic absorption bands corresponding to π-π* and n-π* transitions within the aromatic system and associated with the amino and methoxy auxochromes. This analysis provides insights into the electronic structure and conjugation within the molecule.

As dedicated research providing this spectroscopic data for this compound becomes available, a complete and detailed analysis as outlined above can be performed.

Analysis of Charge Transfer Complexes and Transitions

The electronic structure of substituted aromatic amines, such as this compound, facilitates the formation of charge-transfer (CT) complexes with suitable electron-acceptor molecules. These complexes arise from the transfer of electron density from the electron-rich aromatic amine (the donor) to the electron-deficient acceptor. The amino group, being a strong electron donor, enhances the π-electron density of the benzene (B151609) ring, making it a potent donor in CT interactions. csjmu.ac.in The formation of a CT complex is typically characterized by the appearance of a new, broad, and intense absorption band in the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules. acs.org

Studies on similar systems, such as the complex between 4-dimethylaminopyridine (B28879) and the acceptor DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone), have shown that the interaction can lead to multiple charge-transfer transitions. acs.org These transitions occur from the higher occupied molecular orbitals (HOMOs) of the donor to the lower unoccupied molecular orbitals (LUMOs) of the acceptor. acs.org The stability of such a CT complex in solution can be quantified by determining the association constant (KCT) and molar absorptivity (ε), which provide information on the strength and nature of the donor-acceptor interaction. acs.org

Solvatochromic Effects in Substituted Aromatic Amine Systems

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-visible absorption bands with a change in the polarity of the solvent. This phenomenon is particularly prominent in molecules where there is a significant change in the dipole moment upon electronic excitation. Substituted aromatic amines often exhibit strong solvatochromic shifts due to the presence of both electron-donating (amino) and electron-withdrawing or -modifying substituents, which can lead to an intramolecular charge transfer (ICT) character in their electronic transitions.

The absorption bands of compounds with ICT character are highly sensitive to the polarity of the solvent. lokadrusti.org When the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum. This is known as positive solvatochromism. Conversely, if the ground state is more polar, a hypsochromic (blue) shift is observed with increasing solvent polarity (negative solvatochromism).

For substituted anilines, the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, and this delocalization can be influenced by substituents and the surrounding solvent molecules. csjmu.ac.in In the case of this compound, the combination of the strong donor methoxy and N-methylamino groups and the withdrawing chloro group creates a molecule with a significant ground-state dipole moment that can be altered upon excitation. Studies on similar aromatic compounds have shown that charge transfer bands undergo a red shift in polar solvents like DMF, which supports the stabilization of a more polar excited state. lokadrusti.org The extent of the solvatochromic shift can provide valuable information about the electronic distribution in both the ground and excited states.

The following table illustrates a hypothetical solvatochromic shift for a generic substituted aromatic amine with intramolecular charge transfer characteristics, demonstrating the expected trend.

| Solvent | Polarity (Dielectric Constant) | Absorption Max (λmax, nm) |

| n-Hexane | 1.88 | 320 |

| Dichloromethane | 8.93 | 335 |

| Acetonitrile | 37.5 | 345 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 350 |

This table represents a generalized trend and the values are not specific experimental data for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₁₀ClNO), the exact molecular mass is 171.0451 Da, with a nominal molecular weight of 171.62 g/mol . biosynth.com

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙), which corresponds to the molecular weight of the compound. This molecular ion can then undergo a series of fragmentation reactions, breaking down into smaller, characteristic ions. The fragmentation of aromatic amines is well-documented. miamioh.edu

For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 171 (and 173 due to the ³⁷Cl isotope). Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond or the O-CH₃ bond would result in a significant fragment ion at m/z 156.

Loss of a chlorine atom (•Cl): This would lead to an ion at m/z 136.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of formaldehyde from the methoxy group, producing an ion at m/z 141.

Cleavage of the C-N bond: Fragmentation of the bond between the aromatic ring and the nitrogen atom.

Loss of HCN: A common fragmentation pathway for anilines involves the loss of hydrogen cyanide from the ring structure after initial fragmentation, such as the loss of a methyl group. miamioh.edu

The table below details the expected primary fragments for this compound in an EI mass spectrum.

| Ion Formula | m/z (for ³⁵Cl) | Identity |

| [C₈H₁₀ClNO]⁺˙ | 171 | Molecular Ion (M⁺˙) |

| [C₇H₇ClNO]⁺ | 156 | [M - CH₃]⁺ |

| [C₈H₁₀NO]⁺ | 136 | [M - Cl]⁺ |

| [C₇H₈ClN]⁺˙ | 141 | [M - CH₂O]⁺˙ |

Academic Research Applications and Synthetic Utility of 3 Chloro 4 Methoxy N Methylaniline

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Substituted anilines are foundational building blocks in organic synthesis, prized for their versatility. The amino group in 3-chloro-4-methoxy-N-methylaniline can be readily transformed, making the compound a valuable intermediate for constructing more complex molecules. N-alkyl anilines are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net

The presence of the N-methyl group modifies the reactivity compared to its primary amine counterpart, 3-chloro-4-methoxyaniline (B1194202). This modification can be crucial for controlling reaction pathways and achieving selectivity in multi-step syntheses. For instance, N-alkylation is a key strategy in drug discovery to modulate a molecule's physicochemical properties. researchgate.net

The general reactivity of aromatic amines allows them to be precursors for a variety of heterocyclic compounds. For example, functionalized quinolines, which are prevalent in medicinal chemistry and natural alkaloids, can be synthesized from 2-styrylanilines through tandem cyclization strategies. nih.gov While not a styrylaniline itself, this compound represents the type of functionalized amine that can be elaborated into more complex scaffolds. Modern synthetic methods, such as direct C-H functionalization, are continuously expanding the toolkit for creating valuable organic molecules from simple arenes and anilines, often using benign catalysts like iron salts under mild conditions. researchgate.net

Applications in the Development of Advanced Dyes and Pigments

Historically, aromatic amines have been at the heart of the synthetic dye industry. epa.gov They are essential precursors for various classes of colorants, most notably azo dyes, which are synthesized through the diazotization of an aromatic amine followed by coupling with a suitable coupling component. Ring-alkylated aromatic amines are used as intermediates for dyes and textile adjuvants. google.com

N-methylated nitroanilines, which are structurally related to the target compound, are explicitly mentioned as useful intermediates in preparing dye compositions, including those for hair coloring. google.com The N-methyl group can influence the final color and properties, such as solubility and lightfastness, of the dye molecule. N-methylated amines are also used as intermediates for surfactants. oup.com

The specific substituents on the this compound ring—a chloro group and a methoxy (B1213986) group—would act as auxochromes, modifying the chromophore's properties. The electron-donating methoxy group and the electron-withdrawing (but ortho-para directing) chloro group would influence the electronic transitions within the resulting dye molecule, thereby determining its color. While direct evidence of its use is not available, its structure is consistent with that of a precursor for disperse dyes or other specialized colorants where specific shades and performance characteristics are required. The general industrial process for dye manufacturing often involves introducing substituents onto an aromatic ring, followed by creating reactive groups like the amine, and finally coupling them to form the final dye product. epa.gov

Contributions to Fundamental Understanding of Aromatic Amine Chemistry

The study of substituted aromatic amines like this compound contributes to the fundamental understanding of chemical reactivity. The electronic properties of the aromatic ring are modulated by the interplay of its substituents. The methoxy group at the para position is a strong electron-donating group, activating the ring towards electrophilic substitution. Conversely, the chloro group at the meta position is an electron-withdrawing group, which deactivates the ring. numberanalytics.com

Furthermore, the study of N-alkylation reactions of anilines is an active area of research. Traditional methods often use harsh reagents, but modern approaches focus on greener alternatives like using methanol (B129727) or even carbon dioxide as the methyl source, often mediated by transition metal catalysts. researchgate.netoup.com Investigating the reactivity of substrates like this compound in these newer synthetic protocols helps to refine and expand their applicability.

Future Directions in Synthetic Methodology and Computational Design

The future development of synthetic applications for molecules like this compound is tied to advances in synthetic methodology and computational chemistry.

Synthetic Methodology: Modern organic synthesis is increasingly focused on efficiency and sustainability. Key future directions include:

Catalytic N-Alkylation: Developing more efficient and selective catalysts for N-methylation using green methylating agents like methanol or CO₂ is a major goal. oup.com Ruthenium complexes, for example, have been used for the selective N-alkylation of aromatic amines with alcohols under mild conditions. nih.gov These methods avoid the use of toxic alkyl halides.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. nih.gov Future research will likely explore the selective C-H functionalization of the aromatic ring or the N-methyl group of this compound to create novel, highly functionalized molecules without the need for pre-functionalized starting materials. mdpi.com

Flow Chemistry: The use of continuous flow reactors for reactions such as nitration, hydrogenation, and amination can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Computational Design: Computational chemistry provides powerful tools for predicting molecular properties and designing new synthetic routes.

Reaction Prediction: Quantum mechanics (QM) and molecular mechanics (MM) methods can model reaction pathways and predict the feasibility and selectivity of synthetic transformations. This can guide the experimental design for the synthesis and application of complex anilines.

Property Simulation: Computational tools can predict the electronic and photophysical properties of potential dyes derived from this compound, allowing for the in silico design of colorants with desired characteristics before committing to laboratory synthesis.

Database Integration: The integration of large chemical databases with machine learning algorithms can help identify new potential applications for existing but understudied chemicals by finding structural similarities to compounds with known utility. clearsynth.com

Through these advanced synthetic and computational approaches, the full potential of specialized intermediates like this compound can be explored and realized.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-methoxy-N-methylaniline, and how can purity be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive alkylation. For example, a Schiff base intermediate can be formed by refluxing equimolar amounts of 5-nitro-2-thiophenecarboxaldehyde and a substituted aniline derivative in ethanol for 1 hour, followed by crystallization (yield: ~78%) . Key steps include:

- Solvent selection : Ethanol is preferred for its polarity and boiling point (78°C).

- Purification : Slow evaporation or recrystallization from ethyl alcohol enhances purity.

- Yield optimization : Adjusting stoichiometry (1:1 molar ratio) and reaction time (1–2 hours under reflux).

Table 1 : Synthesis Conditions and Outcomes

| Parameter | Condition | Outcome (Yield/Purity) |

|---|---|---|

| Solvent | Ethanol | High solubility |

| Reaction Time | 1–2 hours at reflux | ~78% yield |

| Purification Method | Slow evaporation | Crystalline product |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., methoxy and chloro groups) via chemical shifts (e.g., δ 3.8 ppm for OCH₃).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities .

- Melting Point Analysis : Validates identity (e.g., literature mp: 97–103°C for analogous structures) .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z 185.6 for C₈H₁₀ClNO) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested to EN 374), lab coats, and safety goggles .

- Ventilation : Use fume hoods or ensure well-ventilated areas (P271) to avoid inhalation of dust/fumes .

- First Aid : Rinse eyes with water for 15 minutes (P305+P351) and wash skin with soap (P264) .

- Storage : Keep in airtight containers away from light and oxidizers .

Q. How does environmental pH influence the stability of this compound?

Methodological Answer: Stability studies should test pH ranges (3–10) using buffered solutions. For example:

- Acidic conditions (pH < 5) : Hydrolysis of the methoxy group may occur, monitored via HPLC .

- Neutral to alkaline (pH 7–10) : Compound remains stable; confirm via NMR stability assays over 24 hours .

Advanced Research Questions

Q. How to design a biodegradation study for this compound using extractive membrane bioreactor (EMB) technology?

Methodological Answer: Adapt the EMB protocol from 3-chloro-4-methylaniline degradation :

Microbial Enrichment : Cultivate consortia in continuous reactors with the compound as the sole carbon source.

Lab-Scale EMB : Inoculate with enriched culture; monitor chloride release (stoichiometric indicator of dechlorination).

Pilot Scaling : Test in 1 m³ EMB units with real wastewater; target >90% degradation efficiency.

Table 2 : EMB Performance Metrics

| Scale | Degradation Efficiency | Chloride Release |

|---|---|---|

| Lab-Scale | 95% | 98% stoichiometric |

| Pilot-Scale | 90% | 95% stoichiometric |

Q. How to resolve contradictions in reported melting points or spectral data?

Methodological Answer:

- Purity Assessment : Re-crystallize the compound and re-analyze via DSC (differential scanning calorimetry) .

- Cross-Validation : Compare NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., density functional theory) .

- Impurity Profiling : Use GC-MS to identify byproducts (e.g., residual solvents or isomers) .

Q. What experimental approaches quantify the impact of inorganic salts on the compound’s reactivity?

Methodological Answer:

- Salt Addition Studies : Introduce LiCl or NaCl (0.1–1.0 M) during synthesis or stability assays.

- Kinetic Monitoring : Track reaction rates via UV-Vis spectroscopy (λmax ~270 nm for aromatic intermediates) .

- Thermodynamic Analysis : Calculate activation energy changes using Arrhenius plots under varying salt conditions .

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.